4-(Methoxymethyl)benzaldehyde
Description
Properties
IUPAC Name |
4-(methoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKUVIRLOYVRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436304 | |
| Record name | 4-(methoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93943-06-7 | |
| Record name | 4-(methoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methoxymethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Carbonylation and Hydroformylation Approaches
One of the advanced methods involves catalytic carbonylation of substituted toluene derivatives under controlled pressure and temperature conditions using specialized catalysts.
Catalyst Preparation: A solid acid catalyst composed of titanium, zirconium, and vanadium oxides (SZTA catalyst) is prepared by mixing TiCl4 and ZrOCl2·8H2O in specific atomic ratios (typically Zr:Ti = 10:1 to 20:1), followed by ammonia treatment, aging, washing, impregnation with ammonium metavanadate and ammonium sulfate, drying, and calcination at 500 °C to obtain a solid acid catalyst.
Carbonylation Reaction: The SZTA catalyst is used in an autoclave with thioanisole or substituted toluene derivatives. The reaction mixture is heated to 70–90 °C and pressurized with carbon monoxide (0.5–5 MPa) for 3–8 hours. After reaction completion, filtration and hydrolysis yield the aldehyde product.
Yield and Selectivity: This method achieves yields of approximately 55–58% for 4-methylthio benzaldehyde, which is structurally related to 4-(methoxymethyl)benzaldehyde, indicating the potential for adaptation to methoxymethyl derivatives.
| Parameter | Condition/Value | Notes |
|---|---|---|
| Catalyst | SZTA (ZrO2-TiO2-V2O5 solid acid) | Prepared from TiCl4 and ZrOCl2·8H2O |
| Catalyst atomic ratio | Zr:Ti = 10:1 to 20:1 | Optimal ratio for catalyst activity |
| Reaction temperature | 70–90 °C | Typically 80 °C |
| Reaction pressure | 0.5–5 MPa | CO pressure in autoclave |
| Reaction time | 3–8 hours | Longer times improve yield |
| Yield | 55–58% | For 4-methylthio benzaldehyde analogs |
Protection and Functional Group Transformation Strategies
Another approach involves the use of methoxymethyl (MOM) protecting groups on benzaldehyde derivatives or benzyl alcohol intermediates, followed by selective oxidation or reduction steps.
Synthesis of Methoxymethyl-Protected Intermediates: For example, 4-bromo-3,5-bis(methoxymethoxy)phenylmethanol can be synthesized by reduction of corresponding benzaldehydes using sodium borohydride in tetrahydrofuran (THF) at elevated temperatures, followed by methoxymethyl protection.
Reaction Conditions: Sodium borohydride (NaBH4) is added slowly to a solution of the benzaldehyde derivative in THF, stirred at 65 °C for 15 minutes, then methanol is added dropwise, and the mixture is refluxed for 2 hours. After quenching with ammonium chloride, the product is extracted and purified.
Yield: This method provides good yields (~72%) of benzylic alcohol intermediates with methoxymethyl protection, which can be further oxidized to the corresponding aldehydes.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | NaBH4 in THF, 65 °C, 15 min | Conversion of benzaldehyde to benzylic alcohol |
| Protection | Methanol, reflux 2 hours | Formation of methoxymethyl-protected alcohol |
| Workup | Saturated NH4Cl quench, EtOAc extraction | Purified protected intermediate |
| Yield | ~72% | High purity and yield |
Summary Table of Preparation Methods
| Method Category | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Carbonylation | SZTA catalyst, CO (0.5–5 MPa), 70–90 °C, 3–8 h | 55–58 | High selectivity, scalable | Requires high-pressure equipment |
| Reduction & Protection | NaBH4 reduction, MeOH reflux | ~72 | Good yields, mild conditions | Multi-step, requires purification |
| Condensation with Semicarbazide | 4-methoxybenzaldehyde, ethanol, reflux | 85 | High yield, straightforward | Not direct synthesis of aldehyde |
Research Findings and Notes
The SZTA catalyst system is notable for its high activity and selectivity in carbonylation reactions, enabling the efficient preparation of substituted benzaldehydes with methoxymethyl groups potentially introduced via precursor modifications.
Methoxymethyl protection is a versatile strategy for stabilizing hydroxyl groups during multi-step syntheses, facilitating subsequent oxidation to aldehydes.
The condensation approach is more relevant for derivatization and functionalization rather than primary synthesis of this compound but provides insight into the reactivity of methoxybenzaldehyde derivatives.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-(methoxymethyl)benzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol, 4-(methoxymethyl)benzyl alcohol, using reducing agents such as sodium borohydride (NaBH(_4)).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophiles such as halides or amines in the presence of catalysts.
Major Products:
Oxidation: 4-(Methoxymethyl)benzoic acid.
Reduction: 4-(Methoxymethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Versatile Building Block
4-(Methoxymethyl)benzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its functional groups enable chemists to perform diverse reactions, making it valuable in the development of pharmaceuticals and agrochemicals. For instance, it can be transformed into more complex structures through reactions such as:
- Condensation Reactions : It can react with amines to form imines or with other aldehydes to produce larger carbon frameworks.
- Reduction Reactions : The aldehyde group can be reduced to an alcohol, which is useful in synthesizing alcohol-based products.
Flavor and Fragrance Industry
Aromatic Properties
This compound is utilized in the flavor and fragrance industry due to its pleasant aromatic characteristics. It can be incorporated into:
- Food Products : As a flavoring agent, it enhances the sensory appeal of various food items.
- Cosmetics and Perfumes : Its fragrance properties make it suitable for use in personal care products, contributing to their olfactory profiles.
Material Science
Polymer Formulations
In material science, this compound is explored for its potential to modify polymer properties. Applications include:
- Thermal Stability : Incorporating this compound into polymers can enhance their thermal resistance.
- Mechanical Strength : It can improve the mechanical properties of materials, making them more durable for industrial applications.
Biological Studies
Therapeutic Potential
Researchers have begun to explore the biological activities of this compound. Its applications in biological studies include:
- Biological Assays : It is used to investigate its effects on various biological systems, aiding in the discovery of new therapeutic agents.
- Antioxidant and Anticancer Activities : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties and potential anticancer effects, warranting further investigation into its medicinal chemistry applications .
Table 1: Summary of Research Applications
| Application Area | Description | Example Studies/Findings |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Used as a building block for pharmaceuticals and agrochemicals |
| Flavor and Fragrance | Flavoring agent in food products; fragrance component in cosmetics | Enhances sensory appeal in various consumer products |
| Material Science | Enhances thermal stability and mechanical strength in polymers | Incorporated into polymer formulations for improved properties |
| Biological Studies | Investigated for antioxidant and anticancer activities | Shows potential therapeutic effects; used in biological assays |
Case Study Example
A study published in a peer-reviewed journal highlighted the synthesis of methylated derivatives of benzaldehydes, including this compound. The research demonstrated its effectiveness in reducing oxidative stress in cellular models, indicating potential applications in developing antioxidant therapies .
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components, leading to antimicrobial effects by disrupting cell membranes or interfering with metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 4-(Methoxymethyl)benzaldehyde with its analogs:
Biological Activity
4-(Methoxymethyl)benzaldehyde is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 150.18 g/mol. Its structure consists of a benzene ring substituted with a methoxymethyl group and an aldehyde functional group. The presence of these substituents influences its reactivity and biological properties.
1. Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. A study highlighted its ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer.
2. Anticancer Potential
Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The compound's mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation.
Table 1: Summary of Anticancer Studies on this compound
| Study Reference | Cell Line Used | Concentration | Key Findings |
|---|---|---|---|
| HeLa | 50 µM | Induced apoptosis via caspase activation | |
| MCF-7 | 100 µM | Inhibited cell proliferation by 70% | |
| A549 | 25 µM | Reduced ROS levels significantly |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with specific enzymes involved in metabolic pathways, which may enhance or inhibit their activity depending on the context.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it helps maintain cellular redox balance, thereby preventing oxidative damage.
- Apoptotic Pathway Activation : It triggers intrinsic apoptotic pathways leading to cell death in cancerous cells while sparing normal cells.
Case Study 1: Antioxidant Activity Assessment
In a controlled study, researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH absorbance, indicating potent radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Case Study 2: Cancer Cell Line Analysis
A series of experiments conducted on various cancer cell lines revealed that treatment with this compound resulted in dose-dependent growth inhibition. Flow cytometry analysis confirmed increased apoptosis rates, with notable changes in cell cycle distribution.
Q & A
Q. What are the challenges in scaling up this compound synthesis while maintaining purity?
- Methodological Answer : Continuous flow reactors with inline IR monitoring reduce batch-to-batch variability. Purification via short-path distillation (bp ~120°C at 5 mmHg) removes high-boiling impurities. Process analytical technology (PAT) ensures <0.5% residual solvents .
Contradiction Analysis and Troubleshooting
Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?
- Analysis : Dynamic effects from restricted rotation of the methoxymethyl group cause diastereotopic splitting of -OCH₂- protons. Low-temperature NMR (-40°C) in CD₂Cl₂ resolves these signals, confirming conformational rigidity .
Q. How to address discrepancies in reported catalytic activity for this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
